

# Synthesis and Characterization of Methyl 4-hydroxy-3-methylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 4-hydroxy-3-methylbenzoate*

Cat. No.: *B1339795*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **methyl 4-hydroxy-3-methylbenzoate**, an important intermediate in the development of various pharmaceutical and chemical entities. This document details the synthetic protocol, purification methods, and a full profile of its analytical characterization.

## Synthesis of Methyl 4-hydroxy-3-methylbenzoate

The synthesis of **methyl 4-hydroxy-3-methylbenzoate** is most commonly achieved through the Fischer esterification of 4-hydroxy-3-methylbenzoic acid with methanol in the presence of an acid catalyst.

## Reaction Scheme

The overall reaction is as follows:

## Experimental Protocol: Fischer Esterification

Materials:

- 4-hydroxy-3-methylbenzoic acid
- Methanol (anhydrous)

- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Sodium chloride (saturated solution, brine)
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3-methylbenzoic acid in an excess of anhydrous methanol.
- **Catalyst Addition:** Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **methyl 4-hydroxy-3-methylbenzoate** can be further purified by column chromatography on silica gel using an ethyl acetate/hexane solvent system or by recrystallization to obtain a pure product.

# Characterization of Methyl 4-hydroxy-3-methylbenzoate

A comprehensive characterization of the synthesized **methyl 4-hydroxy-3-methylbenzoate** is crucial to confirm its identity and purity. The following are the key analytical techniques and the expected data.

## Physical Properties

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>
Molecular Weight	166.17 g/mol [1]
Melting Point	124-125 °C
Boiling Point	282.9 ± 20.0 °C (Predicted)
Appearance	Light brown to off-white solid

## Spectroscopic Data

### 2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental spectra for **methyl 4-hydroxy-3-methylbenzoate** are not readily available in public databases. The following are predicted chemical shifts based on the structure. Actual experimental values may vary slightly.

<sup>1</sup>H NMR (Predicted):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.7	d	1H	Ar-H
~ 7.6	s	1H	Ar-H
~ 6.8	d	1H	Ar-H
~ 5.5	s	1H	-OH
3.85	s	3H	-OCH <sub>3</sub>
2.2	s	3H	Ar-CH <sub>3</sub>

<sup>13</sup>C NMR (Predicted):

Chemical Shift (ppm)	Assignment
~ 167	C=O
~ 158	Ar-C-OH
~ 131	Ar-C
~ 130	Ar-C
~ 124	Ar-C
~ 122	Ar-C
~ 115	Ar-C
51.8	-OCH <sub>3</sub>
16.0	Ar-CH <sub>3</sub>

### 2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3300	O-H stretch (phenolic)
3050-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic)
1720-1700	C=O stretch (ester)
1600, 1500	C=C stretch (aromatic)
1250-1200	C-O stretch (ester)

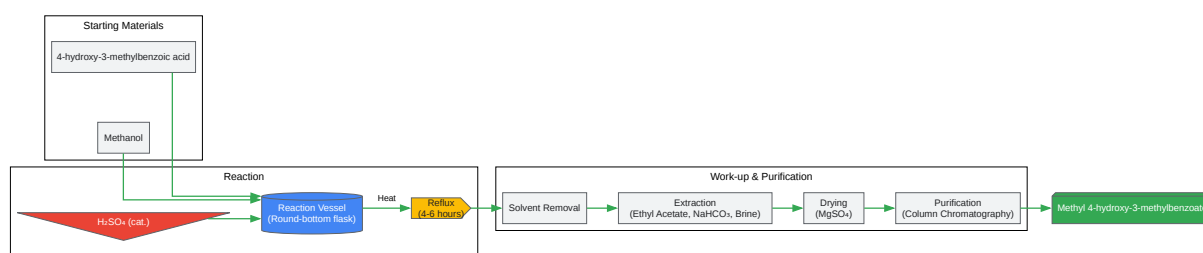
### 2.2.3. Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Interpretation
166	[M] <sup>+</sup> (Molecular ion) <a href="#">[1]</a>
135	[M - OCH <sub>3</sub> ] <sup>+</sup> <a href="#">[1]</a>

## Experimental Workflows

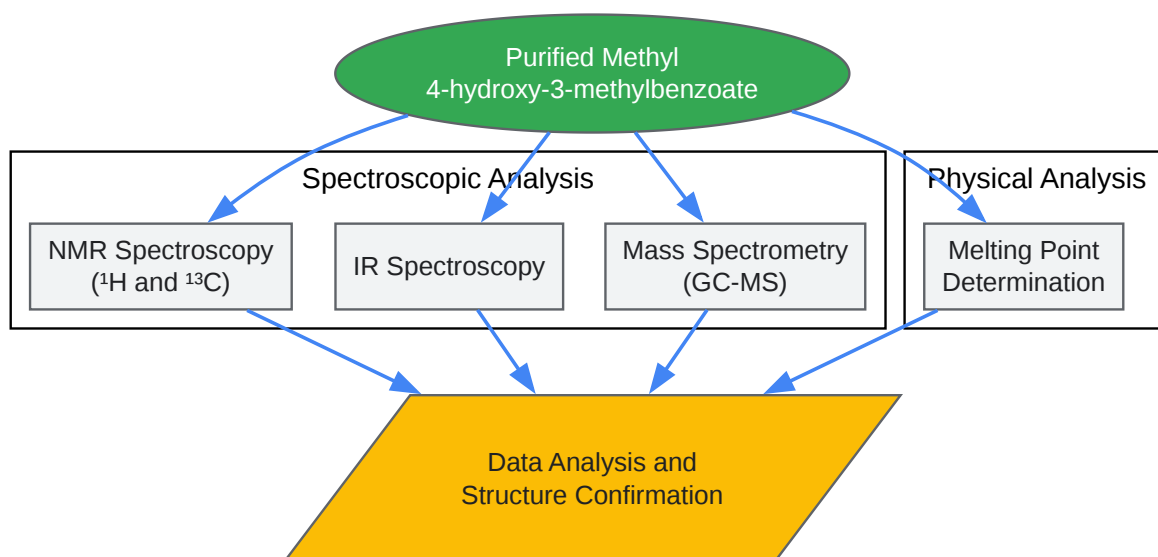
### Synthesis Workflow



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Caption: Synthesis workflow for **methyl 4-hydroxy-3-methylbenzoate**.

## Characterization Workflow



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Caption: Characterization workflow for the synthesized product.

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## References

- 1. rsc.org [rsc.org]
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